molecular formula C8H7F2NO2 B13169931 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid

2,2-Difluoro-3-(pyridin-2-yl)propanoic acid

Cat. No.: B13169931
M. Wt: 187.14 g/mol
InChI Key: KGKISKKHQYNHTK-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(pyridin-2-yl)propanoic acid is a fluorinated organic compound characterized by the presence of both fluorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at elevated temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of such compounds .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluoropyridines and other fluorinated derivatives can be obtained through substitution reactions .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to these similar compounds, 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid is unique due to the presence of two fluorine atoms and a propanoic acid group. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2,2-difluoro-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C8H7F2NO2/c9-8(10,7(12)13)5-6-3-1-2-4-11-6/h1-4H,5H2,(H,12,13)

InChI Key

KGKISKKHQYNHTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)(F)F

Origin of Product

United States

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